molecular formula C8H7F3O3 B2676910 4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid CAS No. 23584-87-4

4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B2676910
CAS No.: 23584-87-4
M. Wt: 208.136
InChI Key: DGGXCYSSPKHSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C8H7F3O3 It is a derivative of furan, characterized by the presence of two methyl groups and a trifluoromethyl group attached to the furan ring, along with a carboxylic acid functional group

Scientific Research Applications

4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethylfuran and trifluoromethylating agents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents).

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated derivatives, organometallic compounds.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    4,5-Dimethylfuran-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)furan-3-carboxylic acid: Lacks the dimethyl groups, affecting its reactivity and applications.

    5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid: Contains only one methyl group, leading to variations in its chemical behavior.

Uniqueness: 4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid is unique due to the combination of its trifluoromethyl and dimethyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,5-dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-3-4(2)14-6(8(9,10)11)5(3)7(12)13/h1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGXCYSSPKHSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.